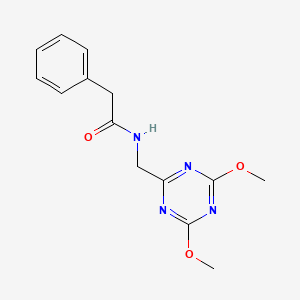

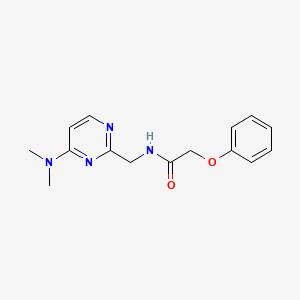

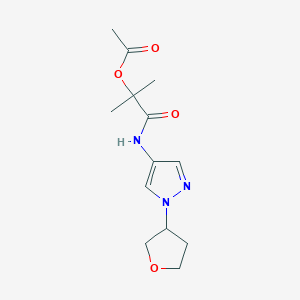

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylacetamide” is a derivative of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride), an organic triazine compound . DMTMM is commonly used for the activation of carboxylic acids, particularly for amide synthesis . It is one of the reagents used for amide coupling, one of the most common reactions in organic chemistry .

Synthesis Analysis

DMTMM is synthesized by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction spontaneously forms the quaternary ammonium chloride salt of DMTMM . The synthesis was first reported in 1999 .Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a methylmorpholinium group attached . The InChI string for DMTMM isInChI=1S/C10H17N4O3.ClH/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;/h4-7H2,1-3H3;1H/q+1;/p-1 . Chemical Reactions Analysis

DMTMM is used in various chemical reactions. It can be used to prepare amides from the corresponding carboxylic acid and amine . It has been shown to be preferable to other coupling agents in several cases, such as for sterically hindered amines . DMTMM can also be used to make esters from the corresponding alcohol and carboxylic acid . It has also been applied to anhydride synthesis .Physical And Chemical Properties Analysis

DMTMM is a solid with a melting point of 202-207 °C . Its empirical formula isC10H17BF4N4O3 and its molecular weight is 328.07 .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

This compound is utilized in peptide synthesis as a coupling reagent. It facilitates the formation of peptide bonds by activating carboxylic acids, which are then coupled with amines to form amides . This process is crucial for creating synthetic peptides that can be used for therapeutic purposes or as tools for biological research.

Esterification

In the field of organic synthesis, esterification is a key reaction, and this compound serves as a catalyst for the formation of esters from carboxylic acids and alcohols . Esters are important for various applications, including flavors, fragrances, and pharmaceuticals.

Amidation

Amidation: reactions, where carboxylic acids are converted to amides, are another significant application. This compound acts as a condensing agent, making it a valuable tool for the synthesis of organic compounds, particularly in the pharmaceutical industry .

Glycosidation

The compound is involved in glycosidation processes, which are essential for the synthesis of glycosides . Glycosides have diverse roles in biological systems and are used in medications, such as antibiotics and heart drugs.

Phosphonylation

In phosphonylation methodology, this compound is used to introduce phosphonyl groups into organic molecules . This reaction is important for creating compounds with potential applications in agriculture and medicinal chemistry.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial activity against various bacteria and fungi, indicating its potential use in developing new antimicrobial agents .

Cancer Research

Some triazine derivatives, including those related to this compound, have been studied for their antitumor properties . They are explored as potential treatments for cancers such as lung, breast, and ovarian cancer .

Synthesis of Functional Materials

Triazine derivatives are also used in the synthesis of functional materials , such as polymer photostabilizers and herbicides . These materials have significant industrial applications, ranging from agriculture to materials science.

Wirkmechanismus

Target of Action

The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide is carboxylic acids . The compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound operates by forming an active ester with the carboxylic acid . This process involves the carboxylic acid reacting with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) in the process . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound is involved in the biochemical pathway of amide coupling, one of the most common reactions in organic chemistry . It is also used in the synthesis of other carboxylic functional groups such as esters and anhydrides .

Result of Action

The compound’s action results in the formation of amides, esters, and anhydrides from corresponding carboxylic acids . This transformation is crucial in various biochemical processes, including peptide synthesis .

Safety and Hazards

Zukünftige Richtungen

DMTMM has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of DMTMM effectively improved moisture uptake, moisture content, water vapor permeability, water solubility of the films, oil resistance together with good biodegradability . Therefore, DMTMM can efficiently cross-link CMC to produce films for food packaging . Future research could explore other potential applications of DMTMM in materials science and other fields.

Eigenschaften

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-20-13-16-11(17-14(18-13)21-2)9-15-12(19)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATLPZLHQBRVSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2876116.png)

![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)

![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2876130.png)